molecular formula C6H7NOS B105522 N-methylthiophene-2-carboxamide CAS No. 39880-77-8

N-methylthiophene-2-carboxamide

Cat. No.: B105522
CAS No.: 39880-77-8
M. Wt: 141.19 g/mol
InChI Key: JNUIOYAYNFFHTC-UHFFFAOYSA-N
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Description

N-methylthiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a carboxamide group at the second position and a methyl group at the nitrogen atom. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylthiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with methylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the carboxamide bond. Common reagents used in this synthesis include thionyl chloride for the activation of the carboxylic acid group and methylamine as the amine source .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active thiophene derivatives.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Comparison with Similar Compounds

Uniqueness: N-methylthiophene-2-carboxamide is unique due to the presence of both the methyl group on the nitrogen atom and the carboxamide group at the second position of the thiophene ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-7-6(8)5-3-2-4-9-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUIOYAYNFFHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878909
Record name 2-Thiophenecarboxamide,N-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39880-77-8
Record name 2-Thiophenecarboxamide,N-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylthiophene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the significance of studying the conformational preferences of N-Methylthiophene-2-carboxamide in the context of foldamer research?

A: this compound serves as a building block for foldamers, which are artificial molecules designed to adopt specific, predictable shapes []. Understanding the conformational preferences of individual units like this compound is crucial for predicting and controlling the overall three-dimensional structure of the resulting foldamer.

Q2: What is the reported biological activity of a derivative of this compound, specifically 3-((4-chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide?

A: 3-((4-chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide has been investigated as a potential Focal Adhesion Kinase (FAK) inhibitor []. This derivative incorporates the this compound scaffold and highlights its potential utility in medicinal chemistry for developing novel therapeutic agents.

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